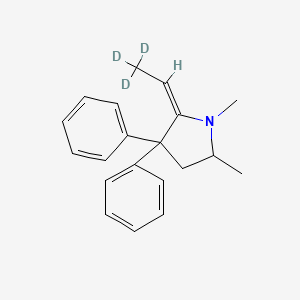
(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine involves the N-demethylation and spontaneous cyclization of methadone . This process typically occurs under specific conditions that favor the formation of the pyrrolidine ring structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, as it is primarily studied in the context of methadone metabolism rather than being produced on a large scale for commercial purposes .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for understanding its behavior and stability under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents that facilitate the desired transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the pyrrolidine ring.
Major Products Formed
The major products formed from the reactions of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Aplicaciones Científicas De Investigación
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine has several scientific research applications:
Forensic Toxicology: It is used as a marker in the analysis of methadone metabolism in forensic toxicology.
Genetic Engineering and Molecular Biology: It plays a role in DNA precipitation protocols, facilitating the aggregation of DNA fragments by reducing their solubility in water.
Mecanismo De Acción
The mechanism of action of 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine involves its formation through the N-demethylation of methadone, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2B6 . This metabolic pathway is crucial for the detoxification and elimination of methadone from the body .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): Another metabolite of methadone, similar in structure but differing in its metabolic pathway.
Methadone: The parent compound from which 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is derived.
Uniqueness
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine is unique due to its specific role as a major metabolite of methadone, providing valuable insights into methadone metabolism and its forensic applications .
Propiedades
Fórmula molecular |
C20H23N |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(2E)-1,5-dimethyl-3,3-diphenyl-2-(2,2,2-trideuterioethylidene)pyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/i1D3 |
Clave InChI |
AJRJPORIQGYFMT-HJQIHABXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


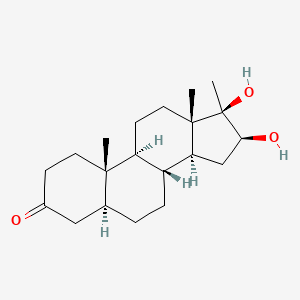
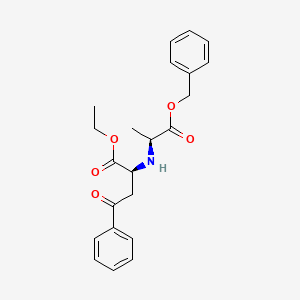


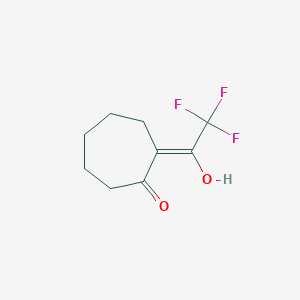
![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13411524.png)
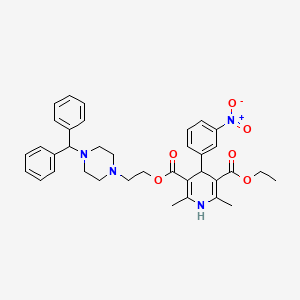

![1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B13411538.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)

![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)

